1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Overview
Description
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound with the molecular formula C10H12F3N3. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine might interact with its targets in a similar manner, leading to inhibition of the enzyme’s activity.
Biochemical Pathways
Inhibition of pptases by ml267 leads to attenuation of secondary metabolism and thwarts bacterial growth . This suggests that this compound might affect similar pathways, leading to downstream effects on bacterial metabolism and growth.
Pharmacokinetics
The in vitro adme and in vivo pharmacokinetic profiles of ml267 have been highlighted , suggesting that this compound might have similar properties affecting its bioavailability.
Result of Action
Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that this compound might have similar effects.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, which are then deprotected to yield the desired compound.
Ugi reaction: This multicomponent reaction is another route to synthesize piperazine derivatives, including this compound.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: This method involves the cycloaddition of alkynes bearing amino groups to form piperazine rings.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound has a similar structure but with the trifluoromethyl group attached at a different position on the pyridine ring.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: This compound contains additional substituents on the pyridine ring, which can alter its chemical and biological properties.
1-[4-(Trifluoromethyl)-2-pyridinyl]piperazine: This compound is structurally similar but may have different reactivity and applications due to the position of the trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-15-9(7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKRSFCFKGOSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459112 | |
Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118708-88-6 | |
Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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